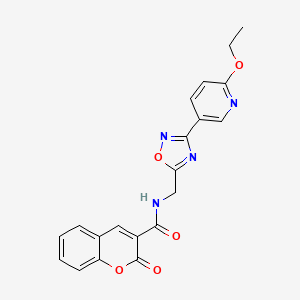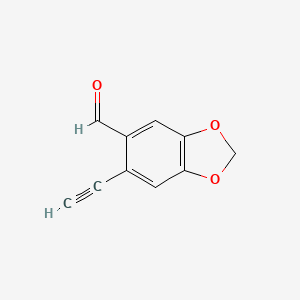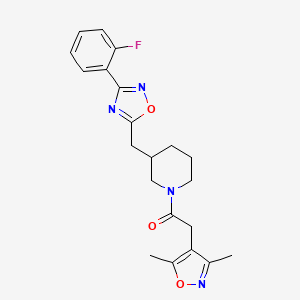![molecular formula C14H20O3 B2514063 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone CAS No. 2418677-26-4](/img/structure/B2514063.png)
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is an organic compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 1-(4-(2-chloroethoxy)phenyl)ethanone was prepared by reacting 1-(4-hydroxyphenyl)ethanone with 1-bromo-2-chloroethane in the presence of NaOH and tetrabutylammonium bromide . The reaction mixture was heated under reflux for 40 hours, after which water was added. The oil remaining after separation was concentrated under reduced pressure and the residue was recrystallized from ethanol to give the title compound .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction . For example, the crystal structure of 1-(4-(2-chloroethoxy)phenyl)ethanone was determined, revealing details about the atomic coordinates and displacement parameters .Chemical Reactions Analysis
While specific chemical reactions involving 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone have not been found, similar compounds have been studied . For instance, Schiff base compounds have been synthesized and characterized by various spectroscopic techniques . These compounds are often used as synthetic intermediates for a number of chemical families of pharmaceuticals, pesticides, petrochemicals, etc .Physical And Chemical Properties Analysis
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is a liquid at room temperature . It has a molecular weight of 236.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Chemical Properties and Storage
“1-[4-(2,2-Diethoxyethyl)phenyl]ethanone” has a CAS Number of 2418677-26-4 and a molecular weight of 236.31 . It is a liquid and is shipped with an ice pack .
Antileishmanial and Antimalarial Applications
This compound has been used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on this compound to justify its antileishmanial activity . The study was performed on Lm-PTR1, complexed with Trimethoprim .
Synthesis of Donor-Acceptor Semiconducting Polymers
“1-[4-(2,2-Diethoxyethyl)phenyl]ethanone” has been used in the synthesis of new donor-acceptor (D-A) conjugated polymers . These polymers have been synthesized successfully via direct (hetero)arylation polymerization using Pd (OAc) 2 and PCy 3 ·HBF 4 as a catalyst system .
Anti-Trypanosomal Activity
This compound has also been used in the synthesis of 1,2,4-oxadiazoles, which have shown anti-trypanosomal activity . The probable mode of action of the synthesized compounds against Trypanosoma cruzi cysteine protease cruzain was studied using molecular docking .
Propriétés
IUPAC Name |
1-[4-(2,2-diethoxyethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)10-12-6-8-13(9-7-12)11(3)15/h6-9,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNOIFBRCRDWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)
![3-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2513989.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2513992.png)
![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)
![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)


![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)